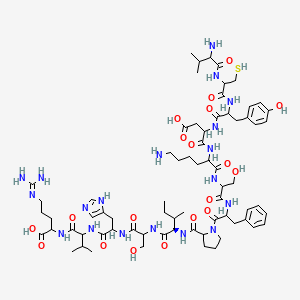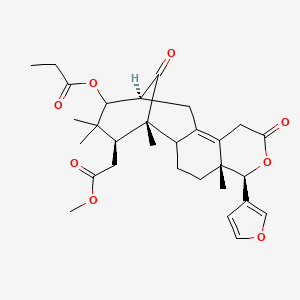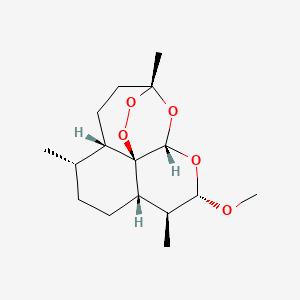
Artemether (SM-224)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Artemether (SM-224) is a semi-synthetic derivative of artemisinin, a naturally occurring peroxide lactone derived from the traditional Chinese herbal remedy Artemisia annua L. Artemether is primarily known for its potent antimalarial and antischistosomal activities . It is used in combination with lumefantrine for the treatment of acute uncomplicated malaria caused by Plasmodium falciparum .
Métodos De Preparación
Artemether is synthesized from artemisinin through a series of chemical reactions. The synthetic route involves the reduction of artemisinin to dihydroartemisinin, followed by methylation to produce artemether . The reaction conditions typically involve the use of reducing agents like sodium borohydride and methylating agents such as methyl iodide . Industrial production methods focus on optimizing these reactions to achieve high yields and purity .
Análisis De Reacciones Químicas
Artemether undergoes various chemical reactions, including:
Oxidation: Artemether can be oxidized to form artemisinin and other derivatives.
Reduction: Reduction of artemether leads to the formation of dihydroartemisinin.
Substitution: Substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions are artemisinin, dihydroartemisinin, and other artemisinin derivatives .
Aplicaciones Científicas De Investigación
Artemether has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various artemisinin derivatives.
Biology: Artemether is studied for its effects on cellular processes and its potential as an anticancer agent.
Medicine: It is widely used in the treatment of malaria and schistosomiasis.
Industry: Artemether is used in the pharmaceutical industry for the production of antimalarial drugs.
Mecanismo De Acción
Artemether exerts its effects through the generation of reactive oxygen species (ROS) that damage the cellular components of the parasites . The endoperoxide bridge within its chemical structure is believed to be responsible for its antimalarial activity . In the body, artemether is metabolized into dihydroartemisinin, which inhibits nucleic acid and protein synthesis in the parasites . The molecular targets include heme and other iron-containing molecules within the parasites .
Comparación Con Compuestos Similares
Artemether is part of the artemisinin family of compounds, which also includes artemisinin, dihydroartemisinin, arteether, and artesunate . Compared to these compounds, artemether has a rapid onset of action and is more effective in combination therapies . Its unique endoperoxide bridge and high lipid solubility contribute to its potent antimalarial activity .
Similar Compounds
Artemisinin: The parent compound, known for its antimalarial properties.
Dihydroartemisinin: A more active metabolite of artemisinin.
Arteether: Another derivative used in antimalarial treatments.
Artesunate: A water-soluble derivative used in severe malaria cases.
Artemether stands out due to its rapid action and effectiveness in combination therapies, making it a crucial component in the fight against malaria .
Propiedades
Fórmula molecular |
C16H26O5 |
|---|---|
Peso molecular |
298.37 g/mol |
Nombre IUPAC |
(1R,4S,5S,8S,9S,10S,12S,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |
InChI |
InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11-,12-,13-,14-,15+,16+/m0/s1 |
Clave InChI |
SXYIRMFQILZOAM-RDAPPBCGSA-N |
SMILES isomérico |
C[C@H]1CC[C@H]2[C@@H]([C@H](O[C@@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC)C |
SMILES canónico |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E,3E)-3-[8,8-dimethyl-5-(4-methylphenyl)-7H-naphthalen-2-yl]-3-hydroxyiminoprop-1-enyl]benzoic acid](/img/structure/B10814520.png)
![2-[2-(2-Amino-5-carbamimidamidopentanamido)acetamido]butanedioic acid](/img/structure/B10814538.png)
![2,2-Diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanenitrile](/img/structure/B10814554.png)
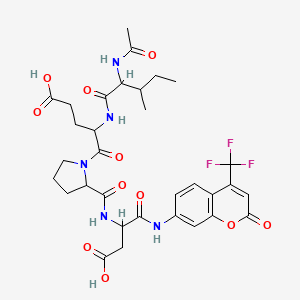
![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]pentanamido]phenyl}methyl N-[(1S)-1-{[(1S)-1-{[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-2-{[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)e](/img/structure/B10814562.png)
![[(2R,3R,4R,5S,6S,7S,8R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10814572.png)

![(2S,12Z,14Z,16S,17S,18R,19R,20R,21S,22R,23S,24E)-5,17,19-trihydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,6,9,11-tetraoxo-1,2,6,9-tetrahydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate](/img/structure/B10814583.png)

![Calcitriol impurity C [EP impurity]](/img/structure/B10814588.png)
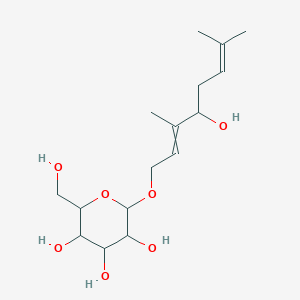
![(1R,10R,13S,14S)-7-[(3R,5S)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2S)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B10814594.png)
